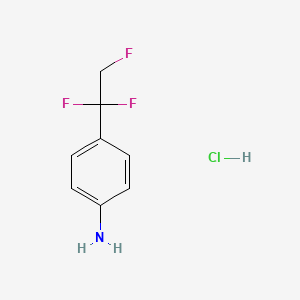

4-(1,1,2-Trifluoroethyl)aniline hydrochloride

説明

4-(1,1,2-Trifluoroethyl)aniline hydrochloride is a fluorinated aromatic amine salt characterized by a para-substituted trifluoroethyl group (-CH₂CF₃) attached to an aniline backbone. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the trifluoroethyl group, which enhances metabolic stability and modulates lipophilicity.

特性

IUPAC Name |

4-(1,1,2-trifluoroethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c9-5-8(10,11)6-1-3-7(12)4-2-6;/h1-4H,5,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDSEVBZPOCBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CF)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(1,1,2-Trifluoroethyl)aniline hydrochloride typically involves the N-trifluoroethylation of anilines. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions, yielding a wide range of N-trifluoroethylated anilines in good yields .

化学反応の分析

4-(1,1,2-Trifluoroethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include trifluoroethylamine hydrochloride, aryl halides, and various catalysts such as iron porphyrin and copper(I) complexes . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

4-(1,1,2-Trifluoroethyl)aniline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are important in medicinal and agrochemistry.

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the synthesis of drugs and therapeutic agents that contain trifluoromethyl groups, which can enhance the biological activity and stability of the compounds.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 4-(1,1,2-Trifluoroethyl)aniline hydrochloride involves its interaction with molecular targets and pathways in biological systems. The trifluoroethyl group can enhance the compound’s ability to interact with specific enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Substituent Position and Electronic Effects

- 3-(1,2,2,2-Tetrafluoroethyl)aniline Hydrochloride (CID 83854117): Molecular Formula: C₈H₇F₄N. Substituent: Meta-substituted tetrafluoroethyl (-CHFCF₃). Key Differences: The additional fluorine atom increases electronegativity and steric hindrance compared to the target compound.

4-(Trifluoromethyl)aniline Hydrochloride (CAS 90774-69-9) :

Halogenated Analogues

- 2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B]) :

- Molecular Formula : C₆H₅ClFNH₂·HCl.

- Substituents : Chlorine (ortho) and fluorine (para).

- Key Differences : Halogens introduce moderate electron-withdrawing effects. The synthesis yield (38.5%) is lower than fluorinated alkyl analogues, possibly due to competing side reactions during acid hydrolysis .

Oxygen-Containing Derivatives

- 3-(2-Methoxyethoxy)-4-(Trifluoromethyl)aniline Hydrochloride: Molecular Formula: C₁₀H₁₂F₃NO₂·HCl. Substituents: Trifluoromethyl (para) and methoxyethoxy (meta). Key Differences: The methoxyethoxy group enhances solubility in polar solvents but may reduce membrane permeability. This compound achieved a 93% yield via iodination and column chromatography, highlighting efficient purification methods .

Role of Fluorine in Medicinal Chemistry

Fluorinated compounds, including 4-(1,1,2-Trifluoroethyl)aniline hydrochloride, exhibit enhanced metabolic stability, bioavailability, and target binding due to fluorine’s high electronegativity and small atomic radius. The trifluoroethyl group balances lipophilicity and polarity, making it advantageous in CNS drug design .

生物活性

4-(1,1,2-Trifluoroethyl)aniline hydrochloride is a fluorinated compound with significant potential in medicinal chemistry and agrochemistry due to its unique trifluoroethyl group. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : CHClFN

- Molecular Weight : 211.61 g/mol

The trifluoroethyl group enhances the compound's chemical reactivity and biological properties, making it a subject of interest for drug development and biochemical research.

The biological activity of 4-(1,1,2-Trifluoroethyl)aniline hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoroethyl group facilitates stronger interactions due to its electronegative nature, which can stabilize binding with target proteins.

Interaction with Biological Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It has potential to bind to receptors that modulate cellular responses, influencing processes such as apoptosis and cell proliferation.

In Vitro Studies

Recent studies have indicated that compounds similar to 4-(1,1,2-Trifluoroethyl)aniline hydrochloride exhibit promising biological activities. For example:

- Anticancer Activity : Structural analogs have shown cytotoxic effects against various cancer cell lines with IC values in the low micromolar range. This suggests that 4-(1,1,2-Trifluoroethyl)aniline hydrochloride may also possess similar properties .

- Enzyme Inhibition : Preliminary assays suggest that the compound could selectively inhibit certain enzymes at nanomolar concentrations .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique features of 4-(1,1,2-Trifluoroethyl)aniline hydrochloride:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-(Trifluoromethyl)aniline | CHFN | Contains a trifluoromethyl group; different reactivity. |

| 2,2,2-Trifluoroethylamine | CHFN | Lacks aromatic character found in anilines. |

| 4-Chloro-2-(trifluoroacetyl)aniline | CHClFN | Contains a chloro group; different functional properties. |

This table highlights how the trifluoroethyl substituent imparts distinct reactivity and biological properties compared to other compounds.

Case Study 1: Anticancer Activity Evaluation

In a recent study evaluating the anticancer potential of fluorinated anilines, 4-(1,1,2-Trifluoroethyl)aniline hydrochloride was tested against several human cancer cell lines. The results indicated that the compound inhibited cell growth significantly at concentrations comparable to established chemotherapeutics. Further mechanistic studies revealed that it induced apoptosis through caspase activation pathways .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with human carbonic anhydrases (hCA). It was found to selectively inhibit hCA IX at low nanomolar concentrations while showing lesser activity against hCA II. This selectivity suggests potential therapeutic applications in treating cancers where hCA IX is overexpressed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。